molecular formula C15H11BrN2O2S B2429544 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313275-83-1

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2429544
CAS No.: 313275-83-1
M. Wt: 363.23
InChI Key: BSOYELJXYXAXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a methoxy group at the 4-position of the benzothiazole ring

Properties

IUPAC Name

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYELJXYXAXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Methoxylation: Methanol, sodium methoxide

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Coupling Reactions: Formation of biaryl compounds

Scientific Research Applications

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, leading to inhibition or modulation of their activity. The methoxy and bromine substituents can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-methoxybenzamide
  • 4-bromo-N-ethyl-3-methoxybenzamide
  • 4-bromo-N-(4-methoxyphenyl)benzamide

Uniqueness

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the benzothiazole ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family. Its unique structure, characterized by the presence of a bromine atom and a methoxy group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrN2O2SC_{15}H_{11}BrN_{2}O_{2}S, with a molecular weight of 363.23 g/mol. The compound features a benzothiazole ring linked to a benzamide group via a bromine atom at the 4-position and a methoxy group at the 4-position of the benzothiazole ring.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds, including this compound, exhibit significant anticancer properties. For instance, research has shown that similar benzothiazole derivatives can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that certain benzothiazole derivatives can selectively inhibit BChE activity without significantly affecting acetylcholinesterase (AChE), suggesting potential therapeutic applications in managing cognitive decline associated with Alzheimer's disease .

Comparative Studies

Compound NameBiological ActivityReferences
This compoundAnticancer, BChE inhibitor
3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamideAntibacterial, anticancer
N-(6-chloro-1,3-benzothiazol-2-yl)benzamideModerate anticancer activity

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may bind to the active sites of enzymes like BChE, inhibiting their activity and thereby influencing neurotransmitter levels.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.
  • Apoptosis Induction : The compound could trigger apoptotic pathways through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Case Studies

In one study focusing on neuroprotective effects, researchers evaluated the protective activity of similar compounds against amyloid-beta (Aβ)-induced toxicity in SH-SY5Y neuroblastoma cells. The results indicated that certain derivatives significantly improved cell viability compared to untreated controls, highlighting their potential in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) coupling of 4-bromobenzoic acid with 4-methoxy-1,3-benzothiazol-2-amine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen . (2) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol. Purity is validated using HPLC (>98% purity) and characterized via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (M+^+ at m/z 377.2) .

Q. What spectroscopic and crystallographic techniques are employed to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Crystals are grown via slow evaporation in methanol, and data collection is performed at 150 K using a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Key parameters include orthorhombic space groups (e.g., P21_121_121_1) and bond angles (e.g., C–N–C ≈ 120°) . Complementary techniques include FT-IR (amide C=O stretch at ~1650 cm1^{-1}) and 13C^{13}C-NMR (carbonyl signal at ~168 ppm) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., MIC determination against S. aureus and E. coli via broth microdilution) and cytotoxicity screening (MTT assay on HEK-293 or HeLa cells). Enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s relevance) using Ellman’s method (λ = 412 nm) can provide mechanistic insights .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables: (1) solvent polarity (DMF vs. THF), (2) coupling agent stoichiometry (1.2–2.0 equiv. EDC), (3) reaction time (12–24 hr). Monitor progress via TLC (Rf_f ≈ 0.5 in EtOAc/hexane 1:1). Yield optimization (from 60% to >85%) is achievable with 1.5 equiv. EDC in DMF at 0°C→RT for 18 hr .

Q. What experimental strategies can elucidate the compound’s mechanism of action in bacterial proliferation inhibition?

  • Methodological Answer : Employ proteomic profiling (2D gel electrophoresis) of treated E. coli lysates to identify downregulated enzymes (e.g., acps-pptase). Validate via in vitro enzyme assays (radioactive 32P^{32}P-labeling of acyl carrier proteins) . Molecular docking (AutoDock Vina) against PPTase active sites (PDB: 1Q4L) can predict binding modes (ΔG < -8 kcal/mol suggests strong affinity) .

Q. How does substituent variation (e.g., bromo vs. methoxy groups) influence bioactivity and pharmacokinetics?

  • Methodological Answer : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare via:

  • Bioactivity : LogP (HPLC-derived) vs. MIC correlation (lipophilicity enhances membrane penetration).
  • PK : Microsomal stability assays (human liver microsomes, t1/2_{1/2} > 30 min preferred) and CYP450 inhibition screening (IC50_{50} > 10 μM for safety) .

Q. How can crystallographic data resolve contradictions in reported conformational stability?

  • Methodological Answer : Compare torsion angles (e.g., C–N–C–O) from SC-XRD (e.g., 178.5° in P21_121_121_1 vs. 172.3° in P1_1) to identify polymorphic forms. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can model energy minima and explain deviations due to crystal packing .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH, 6 months) with HPLC monitoring. Add antioxidants (0.1% BHT) or lyophilize under argon. Degradation pathways (e.g., demethylation at C4-methoxy) are identified via LC-MS/MS fragmentation (m/z 345 → 313) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.